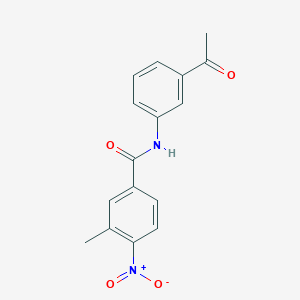![molecular formula C24H23N7O3S2 B5827514 [(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5827514.png)
[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[321]octan-4-ylidene]amino]thiourea is a complex organic compound that features a unique combination of acridine, triazole, and thiourea moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This involves the cyclization of hydrazine derivatives with carbon disulfide or other suitable reagents.
Coupling of the acridine and triazole units: This step often requires the use of coupling agents such as carbodiimides or phosphonium salts.
Formation of the thiourea linkage: This can be accomplished by reacting the intermediate with thiourea or its derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acridine moiety can be reduced to form alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted triazoles
Wissenschaftliche Forschungsanwendungen
[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biology: It can be used as a fluorescent probe for studying cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of [(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea involves several molecular targets and pathways:
DNA Intercalation: The acridine moiety can insert between DNA base pairs, disrupting the double helix structure.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea can be compared with other similar compounds, such as:
Acridine Derivatives: These compounds also intercalate into DNA and have anticancer properties.
Triazole Derivatives: Known for their diverse biological activities, including antifungal and antibacterial properties.
Thiourea Derivatives: These compounds are known for their ability to form strong hydrogen bonds and have applications in medicinal chemistry.
The uniqueness of [(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[32
Eigenschaften
IUPAC Name |
[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3S2/c1-29-20(11-30-16-8-4-2-6-13(16)21(32)14-7-3-5-9-17(14)30)28-31(24(29)36)18-10-15(26-27-23(25)35)22-33-12-19(18)34-22/h2-9,18-19,22H,10-12H2,1H3,(H3,25,27,35)/b26-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIBFOYGYOEOSD-YSMPRRRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)C2CC(=NNC(=S)N)C3OCC2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN(C1=S)C2C/C(=N/NC(=S)N)/C3OCC2O3)CN4C5=CC=CC=C5C(=O)C6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{[(2,5-dimethylphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5827446.png)

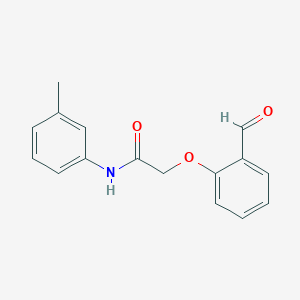
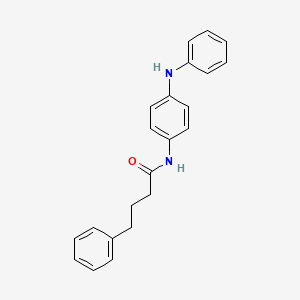


![N-[(4-chloro-3-nitrophenyl)carbamothioyl]propanamide](/img/structure/B5827496.png)
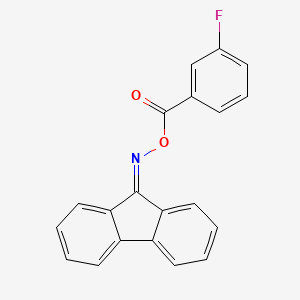
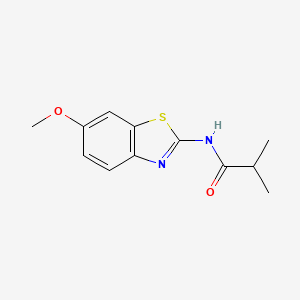
![N-(2-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5827534.png)
![4-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5827537.png)
![3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5827542.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5827554.png)
